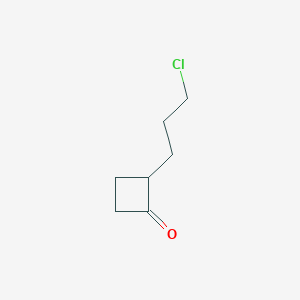

![molecular formula C18H20N2O2 B3009626 1-[3-(4-甲氧基苯氧基)丙基]-2-甲基苯并咪唑 CAS No. 878988-15-9](/img/structure/B3009626.png)

1-[3-(4-甲氧基苯氧基)丙基]-2-甲基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

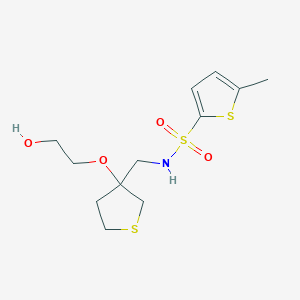

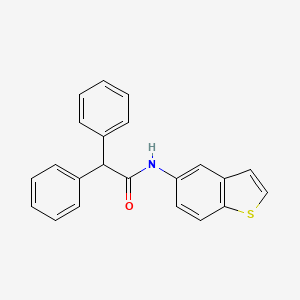

The compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have biological activity or could be used as an intermediate in the synthesis of various pharmacologically active compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antiprotozoal, antimicrobial, and antitumor properties 10.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For example, the synthesis of 2-substituted benzimidazole derivatives can involve amidation, nitration, catalytic reduction, and cyclization steps . Similarly, the synthesis of 1-methylbenzimidazole derivatives can involve alkylation at the indole nitrogen . The synthesis of the specific compound would likely involve the attachment of a 4-methoxyphenoxypropyl group to a 2-methylbenzimidazole core through appropriate synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's electronic properties, conformation, and potential intermolecular interactions, such as hydrogen bonding . The methoxy group in the compound of interest could potentially engage in such interactions, affecting its biological activity and solid-state properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, depending on the substituents present on the core structure. For instance, 1-methylbenzimidazole 3-oxide can react with different reagents to yield a variety of products through 1,3-dipolar cycloaddition reactions . The reactivity of the compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would be influenced by the electron-donating methoxy group and the propyl linker, which could affect the compound's reactivity in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility and absorption characteristics . The presence of substituents can also influence the compound's photophysical properties, such as fluorescence emission, which is relevant for compounds that exhibit excited-state intramolecular proton transfer (ESIPT) emission behavior . The specific physical and chemical properties of "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would need to be determined experimentally.

科学研究应用

合成及药物应用

对奥美拉唑及其类似物等相关化合物的研究,突出了苯并咪唑衍生物在药物化学中的重要性。与苯并咪唑衍生物在化学上相关的奥美拉唑的新型合成,说明了这些化合物在开发用于抗溃疡药物的质子泵抑制剂中的重要性。这强调了 1-[3-(4-甲氧基苯氧基)丙基]-2-甲基苯并咪唑在药物合成中的相关性,以及为进一步研究创建标准杂质的潜力 (Saini 等人,2019).

环境影响和毒性研究

与所讨论的苯并咪唑衍生物具有相同官能团的对羟基苯甲酸酯的环境存在和影响已得到广泛研究。这些化合物用作各种消费品中的防腐剂,已被证明会残留在水生环境中,引发了人们对其可生物降解性和作为弱内分泌干扰物的潜力的担忧。该研究强调了了解包括 1-[3-(4-甲氧基苯氧基)丙基]-2-甲基苯并咪唑在内的类似化合物的环境归宿的必要性 (Haman 等人,2015).

潜在的抗癌和抗炎应用

科学研究应用的另一个方面涉及探索相关化合物的治疗潜力。例如,苯并噻唑已因其广泛的生物活性而得到认可,包括抗菌、镇痛和抗炎作用。对苯并噻唑衍生物的研究展示了 1-[3-(4-甲氧基苯氧基)丙基]-2-甲基苯并咪唑和类似化合物在开发用于治疗各种疾病中的潜力,强调了这些化合物在药物发现和治疗应用中的重要性 (Kamal 等人,2015).

安全和危害

属性

IUPAC Name |

1-[3-(4-methoxyphenoxy)propyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-19-17-6-3-4-7-18(17)20(14)12-5-13-22-16-10-8-15(21-2)9-11-16/h3-4,6-11H,5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSUJGUTQXBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

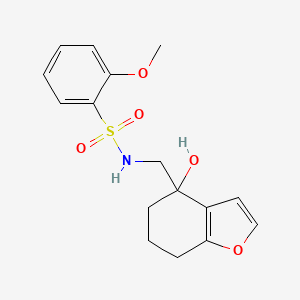

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

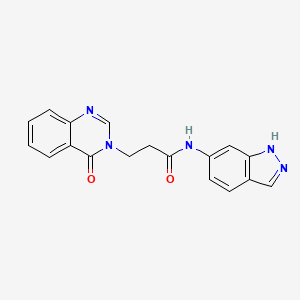

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

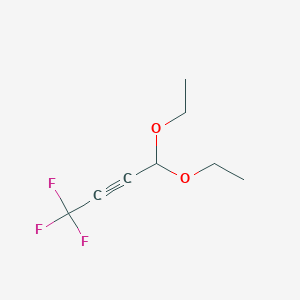

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)